molecular formula C17H19N3O5 B022211 N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine CAS No. 115287-37-1

N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine

Cat. No. B022211
Key on ui cas rn: 115287-37-1
M. Wt: 345.3 g/mol
InChI Key: BDCVRCLAXLOSLH-UHFFFAOYSA-N
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Patent
US04959366

Procedure details

To a solution of N-methyl-4-nitrophenethylamine (1.5 g) (J.O.C., [1956], 21, 45) and 2-[4-nitrophenoxy]ethyl chloride (1.55 g) (C.A., [1955], 49, 3163e) in acetonitrile (50 ml) was added potassium carbonate (1.25 g) and sodium iodide (1.2 g) and the suspension was stirred at reflux for 72 hours. After evaporation to dryness, the residual oily solid was partitioned between a 2N aqueous sodium bicarbonate solution and ethyl acetate. After two further extractions with ethyl acetate, the organic portions were combined, washed with a saturated aqueous brine solution, dried over magnesium sulphate, filtered and evaporated. The resultant orange solid (2.7 g) was crystallised from ethanol to give the title compound, (1.9 g), m.p. 74°.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1.[N+:14]([C:17]1[CH:26]=[CH:25][C:20]([O:21][CH2:22][CH2:23]Cl)=[CH:19][CH:18]=1)([O-:16])=[O:15].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>C(#N)C>[N+:14]([C:17]1[CH:26]=[CH:25][C:20]([O:21][CH2:22][CH2:23][N:2]([CH3:1])[CH2:3][CH2:4][C:5]2[CH:6]=[CH:7][C:8]([N+:11]([O-:13])=[O:12])=[CH:9][CH:10]=2)=[CH:19][CH:18]=1)([O-:16])=[O:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CNCCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.55 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCCCl)C=C1
Name
Quantity
1.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
After evaporation to dryness
CUSTOM
Type
CUSTOM
Details
the residual oily solid was partitioned between a 2N aqueous sodium bicarbonate solution and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
After two further extractions with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resultant orange solid (2.7 g) was crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCCN(CCC2=CC=C(C=C2)[N+](=O)[O-])C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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